

physical and chemical properties of 4,7-Didehydroneophysalin B

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Compound of Interest

Compound Name: **4,7-Didehydroneophysalin B**

Cat. No.: **B12086783**

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An In-depth Technical Guide to 4,7-Didehydroneophysalin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Didehydroneophysalin B is a naturally occurring steroid isolated from *Physalis alkekengi*, belonging to the physalin family of compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities and the experimental protocols used for its study. Notably, this document elucidates its role in mitigating oxidative stress through the Nrf2 signaling pathway and its potential as a cholinesterase inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

4,7-Didehydroneophysalin B is a steroid compound[1] typically isolated as a powder. While a specific melting point has not been reported in the available literature, its other key physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₈ O ₉	[1]
Molecular Weight	508.5 g/mol	[1]
CAS Number	134461-76-0	
Physical Description	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Predicted Water Solubility	0.0073 g/L	
Predicted logP	2.09	
Predicted pKa (Strongest Acidic)	11.83	
Predicted pKa (Strongest Basic)	-3.1	

Note: Predicted values are computationally derived and may not reflect experimental values.

Spectral Data

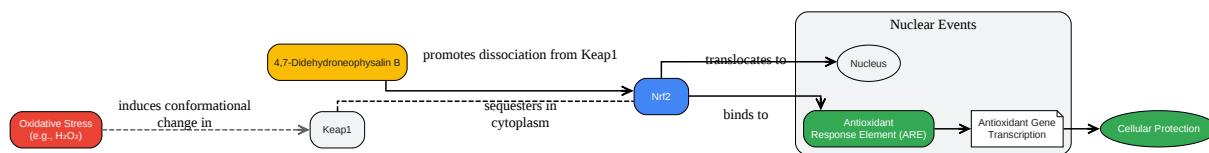
Detailed experimental ¹H and ¹³C NMR spectra and mass spectrometry fragmentation data for **4,7-Didehydroneophysalin B** are not readily available in the reviewed literature. The structural elucidation of physalins, including **4,7-Didehydroneophysalin B**, has been accomplished using these techniques, but the raw data is not consistently published.

Biological Activities

4,7-Didehydroneophysalin B has demonstrated noteworthy biological activities, positioning it as a compound of interest for further pharmacological investigation.

Antioxidant Activity via Nrf2 Signaling Pathway

Research has shown that **4,7-Didehydronophysalin B** protects rat lung epithelial cells from hydrogen peroxide-induced oxidative damage. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, thereby mitigating cellular damage from oxidative stress.



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Caption: Nrf2 Signaling Pathway Activation by **4,7-Didehydronophysalin B**.

Cholinesterase Inhibitory Activity

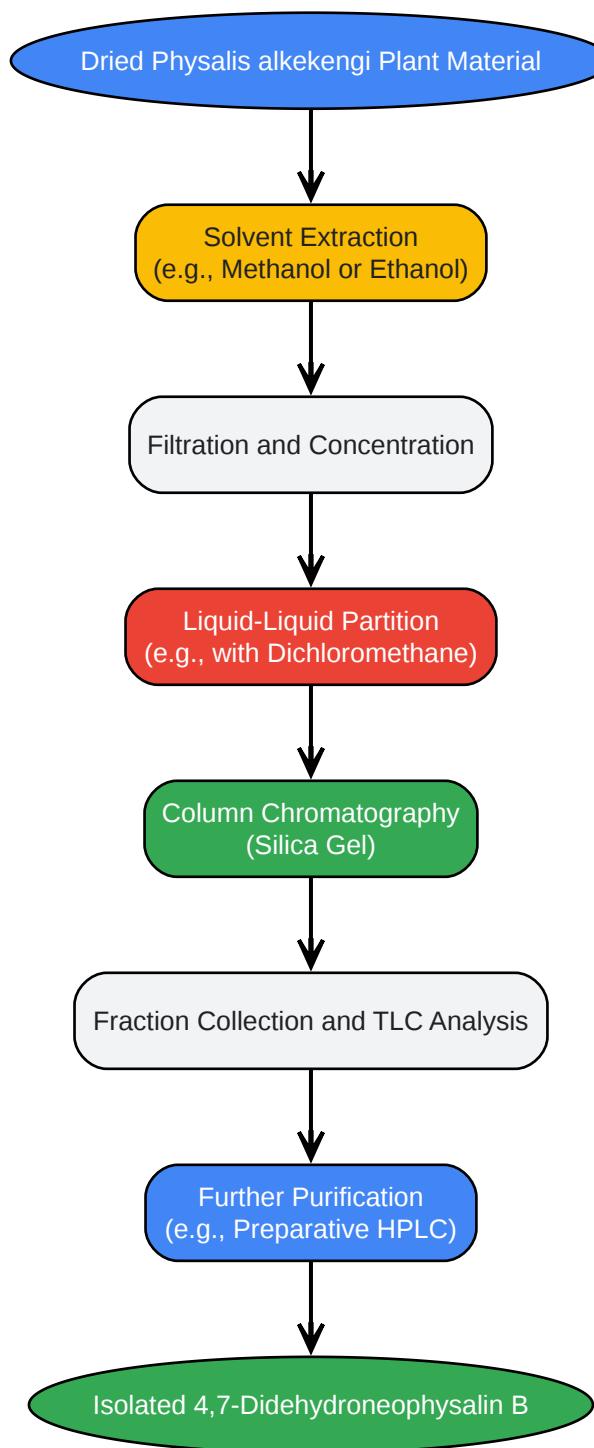
4,7-Didehydronophysalin B has been reported to exhibit cholinesterase inhibitory activity. This property suggests its potential for investigation in the context of neurodegenerative diseases where cholinesterase inhibitors are employed as a therapeutic strategy. However, the primary research detailing the extent and specifics of this inhibition is not readily available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **4,7-Didehydronophysalin B**.

Isolation of Physalins from *Physalis alkekengi*

The following is a general protocol for the isolation of physalins, which can be adapted for the specific isolation of **4,7-Didehydronophysalin B**.



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Caption: General workflow for the isolation of **4,7-Didehydroneophysalin B**.

Methodology:

- Extraction: The dried and powdered plant material of *Physalis alkekengi* is extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as dichloromethane, to separate compounds based on their polarity.
- Column Chromatography: The dichloromethane fraction, typically rich in physalins, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
- Final Purification: Fractions containing **4,7-Didehydronophysalin B** are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and can be used to assess the inhibitory potential of **4,7-Didehydronophysalin B**.

Materials:

- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Acetylcholinesterase (AChE) enzyme
- 96-well microplate reader

Procedure:

- Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in phosphate buffer.
- In a 96-well plate, add 25 μ L of the test compound (**4,7-Didehydronaphysalin B**) at various concentrations.
- Add 50 μ L of phosphate buffer to each well.
- Add 25 μ L of AChE solution and incubate for 15 minutes at 25°C.
- Initiate the reaction by adding 150 μ L of DTNB solution.
- Immediately add 25 μ L of ATCI solution to each well.
- Measure the absorbance at 412 nm at regular intervals for 5 minutes.
- The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Cell Viability Assay (MTT Assay) for Oxidative Stress

This assay is used to assess the protective effect of **4,7-Didehydronaphysalin B** against hydrogen peroxide (H_2O_2)-induced cell death.

Materials:

- Rat lung epithelial cells (or other suitable cell line)
- Cell culture medium
- Hydrogen peroxide (H_2O_2)
- **4,7-Didehydronaphysalin B**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

- 96-well plate

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **4,7-Didehydroneophysalin B** for a specified period (e.g., 24 hours).
- Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells (excluding the control group) and incubate for a defined time (e.g., 4 hours).
- Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with an inducer of cell death and to evaluate the protective effects of **4,7-Didehydroneophysalin B**.

Materials:

- Cells treated as described in the cell viability assay.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
- Flow cytometer.

Procedure:

- Following treatment, harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
- Wash the cells with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

4,7-Didehydroneophysalin B is a promising natural product with demonstrated antioxidant and potential cholinesterase inhibitory activities. The activation of the Nrf2 signaling pathway provides a clear mechanism for its protective effects against oxidative stress. While further research is needed to fully characterize its physical properties and elucidate the specifics of its biological activities, this guide provides a solid foundation of the current knowledge and the experimental methodologies required for its continued investigation. The information presented herein should aid researchers and drug development professionals in exploring the therapeutic potential of this intriguing physalin.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b12086783)
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